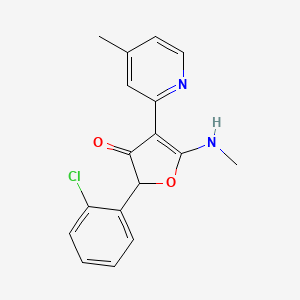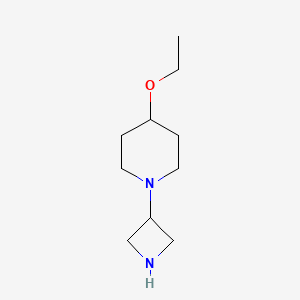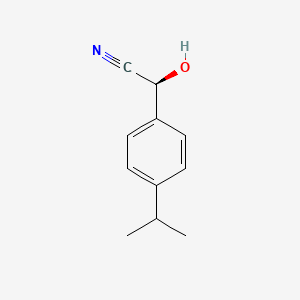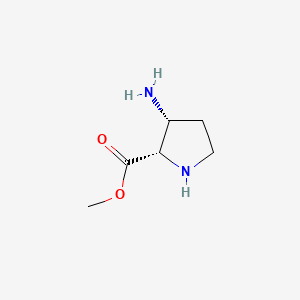
2-(2-Chlorophenyl)-5-(methylamino)-4-(4-methylpyridin-2-yl)furan-3(2H)-one
Vue d'ensemble
Description
2-(2-Chlorophenyl)-5-(methylamino)-4-(4-methylpyridin-2-yl)furan-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring substituted with a chlorophenyl group, a methylamino group, and a methylpyridinyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5-(methylamino)-4-(4-methylpyridin-2-yl)furan-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions:
Amination: The methylamino group is introduced via nucleophilic substitution reactions, often using methylamine as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chlorophenyl)-5-(methylamino)-4-(4-methylpyridin-2-yl)furan-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methylamine in ethanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-5-(methylamino)-4-(4-methylpyridin-2-yl)furan-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)-5-(methylamino)-4-(4-methylpyridin-2-yl)furan-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chlorophenyl)-5-(amino)-4-(4-methylpyridin-2-yl)furan-3(2H)-one
- 2-(2-Chlorophenyl)-5-(methylamino)-4-(pyridin-2-yl)furan-3(2H)-one
- 2-(2-Chlorophenyl)-5-(methylamino)-4-(4-methylpyridin-3-yl)furan-3(2H)-one
Uniqueness
The uniqueness of 2-(2-Chlorophenyl)-5-(methylamino)-4-(4-methylpyridin-2-yl)furan-3(2H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
187591-86-2 |
|---|---|
Formule moléculaire |
C17H15ClN2O2 |
Poids moléculaire |
314.769 |
Nom IUPAC |
2-(2-chlorophenyl)-5-(methylamino)-4-(4-methylpyridin-2-yl)furan-3-one |
InChI |
InChI=1S/C17H15ClN2O2/c1-10-7-8-20-13(9-10)14-15(21)16(22-17(14)19-2)11-5-3-4-6-12(11)18/h3-9,16,19H,1-2H3 |
Clé InChI |
HOXUGHDDNZEASF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)C2=C(OC(C2=O)C3=CC=CC=C3Cl)NC |
Synonymes |
3(2H)-Furanone, 2-(2-chlorophenyl)-5-(methylamino)-4-(4-methyl-2-pyridinyl)- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









